molecular formula C10H16O2 B6272210 methyl 2-(2-methylcyclohexylidene)acetate CAS No. 2208-95-9

methyl 2-(2-methylcyclohexylidene)acetate

Cat. No. B6272210
CAS RN: 2208-95-9
M. Wt: 168.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-methylcyclohexylidene)acetate, also known as 2-methylcyclohexylideneacetic acid or MCHDA, is an organic compound that is used in the synthesis of a variety of compounds. It is a colorless liquid with a boiling point of 132 °C and a melting point of -2 °C. MCHDA has a variety of applications in the chemical and pharmaceutical industries. It is used as a reagent in the synthesis of pharmaceuticals, cosmetics, and other compounds. It is also used as a catalyst in the synthesis of polymers, and in the synthesis of various other compounds.

Mechanism of Action

MCHDA acts as a catalyst in the synthesis of a variety of compounds. It is believed to act as a Lewis acid, which is a type of acid that can form bonds with electron-rich molecules. This allows it to act as a catalyst in the reaction of two or more molecules. MCHDA is also believed to act as a proton donor, which means that it can donate a proton to a molecule, allowing it to react with another molecule.
Biochemical and Physiological Effects
MCHDA is not known to have any significant biochemical or physiological effects on humans or animals. It is not known to be toxic or to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

MCHDA has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. It is also non-toxic and does not have any adverse effects on the environment. The main limitation of MCHDA is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future applications of MCHDA are numerous. It could be used in the synthesis of a variety of compounds, such as drugs, fragrances, and flavorings. It could also be used as a catalyst in the synthesis of polymers, and in the synthesis of various other compounds. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals, cosmetics, and other compounds. Finally, it could be used as a solvent in the synthesis of polymers, and in the synthesis of various other compounds.

Synthesis Methods

MCHDA can be synthesized by several methods. The most common method is the reaction of methyl acetate and methyl 2-(2-methylcyclohexylidene)acetateohexanone in the presence of a base catalyst such as potassium carbonate. The reaction produces a mixture of MCHDA and methyl 2-(2-methylcyclohexylidene)acetateohexanone. The mixture can then be separated by distillation. Another method is the reaction of methyl acetate and methyl 2-(2-methylcyclohexylidene)acetateohexanol in the presence of a base catalyst such as sodium hydroxide. This reaction produces a mixture of MCHDA and methyl 2-(2-methylcyclohexylidene)acetateohexanol. The mixture can then be separated by distillation.

Scientific Research Applications

MCHDA has a variety of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, cosmetics, and other compounds. It is also used as a catalyst in the synthesis of polymers, and in the synthesis of various other compounds. It is also used as a solvent in the synthesis of polymers, and in the synthesis of various other compounds. MCHDA is also used in the synthesis of a variety of other compounds, such as drugs, fragrances, and flavorings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-methylcyclohexylidene)acetate involves the condensation of 2-methylcyclohexanone with methyl acetoacetate in the presence of a base, followed by esterification of the resulting beta-ketoester intermediate with methanol and acid catalysis.", "Starting Materials": [ "2-methylcyclohexanone", "methyl acetoacetate", "base (e.g. sodium ethoxide)", "methanol", "acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Condensation of 2-methylcyclohexanone with methyl acetoacetate in the presence of a base to form the beta-ketoester intermediate", "Step 2: Esterification of the beta-ketoester intermediate with methanol and acid catalysis to form methyl 2-(2-methylcyclohexylidene)acetate" ] }

CAS RN

2208-95-9

Product Name

methyl 2-(2-methylcyclohexylidene)acetate

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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